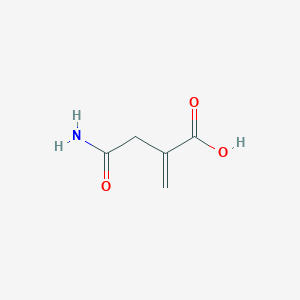

(1-Carbamoylmethyl)acrylic acid

Description

(1-Carbamoylmethyl)acrylic acid is a substituted acrylic acid derivative featuring a carbamoylmethyl group (-CH₂C(O)NH₂) attached to the α-carbon of the acrylic acid backbone. The carbamoyl moiety may influence solubility, reactivity, and intermolecular interactions compared to unsubstituted acrylic acid or other derivatives.

Properties

CAS No. |

54468-53-0 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

4-amino-2-methylidene-4-oxobutanoic acid |

InChI |

InChI=1S/C5H7NO3/c1-3(5(8)9)2-4(6)7/h1-2H2,(H2,6,7)(H,8,9) |

InChI Key |

JRXNBYBCTNEZQY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Acrylic Acid

- Structure : CH₂=CHCOOH.

- Properties: A simple unsaturated carboxylic acid with high reactivity due to the conjugated double bond and carboxylic acid group. It is a key monomer for synthesizing poly(acrylic acid) (PAA) hydrogels, which exhibit pH-responsive swelling behavior .

- Key Differences :

- (1-Carbamoylmethyl)acrylic acid has a carbamoylmethyl substituent, which increases molecular weight (MW) and introduces hydrogen-bonding sites absent in acrylic acid.

- Acrylic acid is highly hydrophilic, whereas the carbamoyl group may reduce water solubility depending on substitution patterns.

- Applications : PAA hydrogels are used in drug delivery and biomedical devices due to their swelling kinetics, which are influenced by ionic strength and temperature .

Poly(acrylic acid) Derivatives with Functional Groups

- Examples : Dopamine-modified PAA (bioadhesive polymers) and partially neutralized PAA hydrogels.

- Properties :

- Dopamine-modified PAA derivatives exhibit superior bioadhesion (2.5× higher fracture strength than commercial analogs) due to catechol groups mimicking marine adhesive proteins .

- Neutralized PAA hydrogels show reduced swelling in saline solutions compared to pure water, a behavior attributed to ion diffusion effects .

- Comparison :

- The carbamoyl group in this compound could enhance bioadhesion or crosslinking efficiency in polymers, similar to dopamine modifications, but with different thermodynamic and kinetic profiles.

Carbamoyl-Substituted Carboxylic Acids

- Example : 1-Carbamoylcyclobutane-1-carboxylic acid (CAS 381230-96-2).

- Structure : A cyclobutane ring with adjacent carbamoyl and carboxylic acid groups.

- Applications in pharmaceuticals as a building block for constrained peptidomimetics .

- Key Differences :

- This compound lacks ring strain, offering greater conformational flexibility for polymerization or intermolecular interactions.

Other Acrylic Acid Derivatives

- Example : (2E)-3-(1-Methyl-1H-indol-5-yl)acrylic acid (CAS 1228572-19-7).

- Properties :

- Comparison :

- The carbamoylmethyl group in this compound may prioritize hydrogen bonding over π-interactions, directing its utility toward hydrogels or drug conjugates.

Data Table: Comparative Properties of Selected Compounds

*Theoretical properties based on structural analogs. †Predicted due to hydrogen-bonding capacity. ‡Steric hindrance from cyclobutane reduces solubility.

Research Findings and Implications

- Swelling Kinetics : Poly(acrylic acid) hydrogels swell maximally in pure water but lose efficiency in saline due to ion diffusion . Introducing carbamoyl groups may modulate this behavior by altering network hydrophilicity.

- Bioadhesion : Carbamoyl-modified polymers could rival dopamine-PAA derivatives in adhesion strength, though with different degradation profiles .

- Thermal Stability : The carbamoyl group may enhance thermal resistance compared to unsubstituted acrylic acid, which polymerizes exothermally at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.